Isonicotinic Acid

Nuclear Quadrupole Resonance Solid-State Chemistry Electronic Structure

Pharmaceutical impurity profiling and MOF synthesis require precise isomer differentiation. Generic nicotinic acid cannot substitute due to distinct HPLC retention (1.5x niacin) and UV max (270 nm vs 260 nm). • **Critical impurity standard**: EP-designated impurity for nicotinic acid and isoniazid • **Distinct coordination chemistry**: 4-carboxyl position enables bridging vs chelation - essential for 1D/3D network construction • **Coformer for API cocrystals**: Improves solubility of non-ionizable drugs (e.g., ciprofloxacin) Available from BenchChem with analytical data and same-day dispatch.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 163751-04-0
Cat. No. B3419969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic Acid
CAS163751-04-0
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)
InChIKeyTWBYWOBDOCUKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinic Acid: Properties and Applications


Isonicotinic acid (CAS 55-22-1, also referenced as 4-pyridinecarboxylic acid radical ion(1+) under CAS 163751-04-0 [1]), is a pyridinemonocarboxylic acid with a carboxyl group at the 4-position of the pyridine ring [2]. It is an isomer of picolinic acid (2-position) and nicotinic acid (3-position) [3]. The compound exists as a white to cream powder with a melting point of 310–315°C and a boiling point of 260°C at 15 mmHg . It exhibits amphoteric properties (pKa ≈ 4.96 at 25°C) and limited water solubility (~6 g/L) . As a key metabolite of isoniazid and a versatile synthetic intermediate, its unique structural and electronic properties distinguish it from positional isomers in both analytical and catalytic applications [4].

Isomer Pyridine-4-carboxylic acid; distinct from nicotinic acid (3-isomer) and picolinic acid
Impurity control Specified impurity standard for niacin and isoniazid pharmacopeial analysis
Synthesis Key intermediate for pharmaceuticals, agrochemicals, and metal-organic frameworks

Isonicotinic Acid vs. Nicotinic and Picolinic Acids


Although isonicotinic, nicotinic, and picolinic acids are structural isomers, their distinct carboxyl group positioning on the pyridine ring fundamentally alters their electronic environment, intermolecular interactions, and chemical behavior. As demonstrated by Koczon et al., only isonicotinic acid exhibits a single stable theoretical structure, while picolinic acid shows three and nicotinic acid shows two, indicating a unique conformational simplicity that translates to predictable reactivity and spectral signatures [1]. Additionally, 14N NQR studies reveal that isonicotinic acid possesses a distinct electronic charge distribution around the nitrogen atom compared to its isomers [2]. These differences are not academic nuances; they directly impact chromatographic separation, spectroscopic identification, and the performance of metal-organic frameworks and catalysts where precise ligand geometry dictates activity [3]. Substituting one isomer for another without revalidation would introduce uncontrolled variability in analytical methods, synthetic yields, and material properties, rendering such substitution scientifically untenable.

Isonicotinic acid Nicotinic acid (3-isomer) pKa and ionization profile may shift pH-dependent solubility and cocrystal formation
Isonicotinic acid Picolinic acid (2-isomer) Bridging vs. chelating coordination mode may alter metal-complex architecture
Isonicotinic acid Nicotinic acid HPLC retention time and UV absorbance differ; isomer-specific impurity methods required

Isonicotinic Acid: Quantitative Evidence vs. Analogues


Higher Basicity vs. Nicotinic Acid

The 14N NQR quadrupole coupling constant for the non-protonated nitrogen in isonicotinic acid is 3570 kHz, which is significantly lower than that of picolinic acid (4159 kHz) and nicotinic acid (3774 kHz) [1]. This metric reflects the distinct electric field gradient at the nitrogen nucleus, a direct consequence of the 4-position carboxyl group.

pKa difference
Head-to-head
ΔpKa = 0.11 (4.96 vs. 4.85)
Supports pH-dependent formulation design
Aqueous solution, 25 °C
Nuclear Quadrupole Resonance Solid-State Chemistry Electronic Structure

Lower Aqueous Solubility vs. Nicotinic Acid

In reversed-phase HPLC analysis, isonicotinic acid exhibits a relative retention time of 1.5 compared to nicotinic acid, and its UV absorbance maximum is 270 nm versus 260 nm for nicotinic acid [1]. These differences are critical for resolving isonicotinic acid as an impurity in niacin (nicotinic acid) formulations, where it was detected at a level of 0.3% in a bulk sample [1].

Water solubility
Head-to-head
~5–6 g/L vs. ~180 g/L (30-fold lower)
Guides isolation and purification process design
20 °C; affects recrystallization and extraction
HPLC UV Spectroscopy Impurity Profiling

Distinct HPLC-UV Fingerprint for Impurity Profiling

Density functional theory (DFT) calculations at the B3PW91/6-311++G** level reveal that isonicotinic acid has only one stable theoretical structure. In contrast, picolinic acid exhibits three stable structures (one with intramolecular COOH⋯N hydrogen bond, two without), and nicotinic acid has two stable structures differing in the orientation of the COOH group relative to the nitrogen atom [1].

HPLC-UV fingerprint
Head-to-head
Relative retention 1.5, UV max 270 nm (vs. 260 nm niacin)
Enables isomer-specific impurity profiling at 0.3% level
Amine column, acidified methanol/water mobile phase
Vibrational Spectroscopy DFT Calculations Molecular Conformation

Unique Metal-Binding Mode by IR Spectroscopy

The pKa of isonicotinic acid is approximately 4.96 at 25°C [1]. In contrast, nicotinic acid has a pKa of 4.85 [2]. Furthermore, in aqueous DMSO mixtures, the tautomeric equilibrium constant (KT) for isonicotinic acid differs from that of nicotinic acid, with equal populations of neutral and zwitterionic species occurring at 47% Me2SO for isonicotinic acid versus 38% Me2SO for nicotinic acid [3]. This indicates a measurable shift in the balance between molecular and zwitterionic forms.

IR coordination shifts
Cross-study
C-N/C-C shifts +85 cm⁻¹ and +7 cm⁻¹ upon Ni(II) complexation
Confirms bridging coordination mode, distinct from chelation
Ni(II) complex synthesized in methanol
Acid-Base Chemistry Tautomerism Potentiometry

Isonicotinic Acid: Key Research and Industrial Applications


Pharmaceutical Impurity Detection

Leveraging the validated HPLC method with a relative retention time of 1.5 and distinct UV maxima (270 nm vs. 260 nm for nicotinic acid) [1], quality control laboratories can accurately detect and quantify isonicotinic acid impurities in nicotinic acid (niacin) bulk drug substances and formulations. The method's ability to resolve a 0.3% impurity level [1] is essential for meeting pharmacopeial purity standards and ensuring the safety of niacin-containing pharmaceuticals and dietary supplements.

Cocrystal Coformer for API Enhancement

The presence of a single stable theoretical structure for isonicotinic acid, compared to multiple conformers for its isomers [1], simplifies the interpretation of its vibrational spectra. Analytical chemists developing IR or Raman methods for raw material identification or process monitoring can rely on the well-defined, non-degenerate spectral signature of isonicotinic acid, reducing the risk of misidentification due to conformational variability and facilitating the creation of robust, transferable spectral libraries.

MOF and Coordination Polymer Synthesis

The unique electronic environment and conformational rigidity of isonicotinic acid, evidenced by its distinct 14N NQR coupling constant (3570 kHz) [1] and single stable conformation [2], make it a preferred ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with predictable geometries and properties. This structural predictability is crucial for applications requiring consistent porosity, catalytic activity, or magnetic behavior, such as the development of magnetically recoverable nanocatalysts where isonicotinic acid serves as a linker (e.g., Fe3O4@ISNA@CuL1) [3].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Isomer-specific chromatographic fingerprint
Method specificity and sensitivity at impurity levels
Cocrystal coformer for APIs
Amphoteric nature and hydrogen-bonding pattern
Cocrystal solubility and dissolution enhancement
MOF and coordination polymer synthesis
Bridging coordination mode from 4-position carboxyl
Network topology, porosity, and structural stability
Antimycobacterial compound development
Core scaffold for hydrazide and N-oxide derivatives
MIC screening against M. tuberculosis strains

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